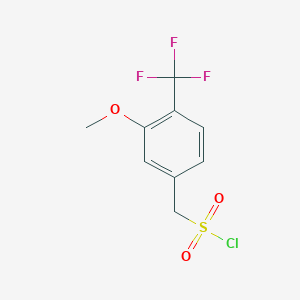
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride is an organic compound that features a trifluoromethyl group, a methoxy group, and a methanesulfonyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride typically involves the introduction of the methanesulfonyl chloride group to a pre-existing aromatic compound. One common method involves the reaction of (3-Methoxy-4-(trifluoromethyl)phenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with an amine would yield a sulfonamide, while coupling with a boronic acid would produce a biaryl compound.
Applications De Recherche Scientifique
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and biaryl compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Trifluoromethyl)phenylmethanesulfonyl chloride
- (3-Methoxyphenyl)methanesulfonyl chloride
- (4-Methoxy-3-(trifluoromethyl)phenyl)methanesulfonyl chloride
Uniqueness
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making the compound particularly useful in specific synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H8ClF3O3S |
|---|---|
Poids moléculaire |
288.67 g/mol |
Nom IUPAC |
[3-methoxy-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClF3O3S/c1-16-8-4-6(5-17(10,14)15)2-3-7(8)9(11,12)13/h2-4H,5H2,1H3 |
Clé InChI |
QCGMFZDHFNDTOF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CS(=O)(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















